molecular formula C21H21N3OS B3011380 N-(4-methoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-45-5

N-(4-methoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B3011380
CAS RN: 393823-45-5
M. Wt: 363.48
InChI Key: IHEVMFWAZNNRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C21H21N3OS and its molecular weight is 363.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : This compound and its derivatives are typically synthesized through reactions involving components like thiosemicarbazide, hydrazine hydrate, or alkyl halides. These synthesis methods are crucial for exploring the chemical properties and potential applications of such compounds (Bobrovskaya et al., 2017); (Kumara et al., 2017).

  • Structural Analysis : X-ray diffraction and Hirshfeld surface analysis are common methods used to understand the molecular and crystal structure of these compounds. This kind of structural study is important for determining the properties and potential uses in various applications (Kanmazalp et al., 2020).

Biological and Medicinal Research

  • Antimicrobial Activity : Various derivatives of this compound have shown promise in antimicrobial studies. The potential of these compounds as antibacterial and antifungal agents is a significant area of interest in medical research (Shah, 2017); (Chate et al., 2012).

  • Antidepressant Activity : Some derivatives have been explored for their antidepressant properties in preclinical evaluations, indicating potential applications in the treatment of depression (Mathew et al., 2014).

Material Science and Electrochemistry

  • Electrochromic Materials : Derivatives of this compound have been used in the synthesis of electrochromic materials, which are important for applications like NIR electrochromic devices. These materials can change color under different electrical conditions, making them useful in various technological applications (Zhao et al., 2014).

  • Molecular Docking Studies : The use in computational chemistry, particularly in molecular docking studies, highlights the compound's significance in understanding and predicting molecular interactions. This is crucial in drug design and other chemical applications (Uzun, 2022).

Future Directions

The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases . Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, more research is needed to understand the action mechanisms of pyrrolopyrazine derivatives .

Mechanism of Action

Target of Action

Compounds with the pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring, have exhibited a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Mode of Action

It’s known that pyrrolopyrazine derivatives interact with their targets, leading to changes in cellular processes . For instance, some pyrrolopyrazine derivatives have shown antibacterial action against both gram-positive and gram-negative microorganisms .

Biochemical Pathways

It’s known that pyrrolopyrazine derivatives can affect various biological pathways due to their wide range of biological activities . For example, some derivatives have shown more activity on kinase inhibition, which could affect signal transduction pathways .

Pharmacokinetics

The pharmacokinetic profile of similar compounds has been studied . For instance, some compounds have shown an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .

Result of Action

It’s known that pyrrolopyrazine derivatives can have various effects on cells due to their wide range of biological activities . For example, some derivatives have shown antibacterial, antifungal, and antiviral activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the Suzuki–Miyaura coupling reaction, which is often used in the synthesis of such compounds, involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is influenced by various factors, including the type of organoboron reagent used and the reaction conditions .

properties

IUPAC Name

N-(4-methoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-25-18-11-9-17(10-12-18)22-21(26)24-15-14-23-13-5-8-19(23)20(24)16-6-3-2-4-7-16/h2-13,20H,14-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEVMFWAZNNRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.